4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine
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Overview
Description
4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring, a pyrrolidine ring, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. One common approach is to first synthesize the 6-methylpyridin-2-yl ether, which is then reacted with a pyrrolidine derivative. The sulfonylation of the pyrrolidine ring is achieved using sulfonyl chlorides under basic conditions. Finally, the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrolidine ring or the methyl group on the pyridine ring.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield a lactam, while reduction of the sulfonyl group could produce a sulfide derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfonyl-containing compounds.
Medicine: Its unique structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group may play a key role in binding to these targets, while the morpholine and pyrrolidine rings provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities with the pyrrolidine ring.
Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine-4-sulfonamides, are structurally related.
Pyridine derivatives: Compounds like 6-methylpyridine and its derivatives are similar due to the presence of the pyridine ring.
Uniqueness
What sets 4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine apart is the combination of these three distinct moieties in a single molecule, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
Properties
IUPAC Name |
4-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-12-3-2-4-14(15-12)21-13-5-6-17(11-13)22(18,19)16-7-9-20-10-8-16/h2-4,13H,5-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBVVXZWBANEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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